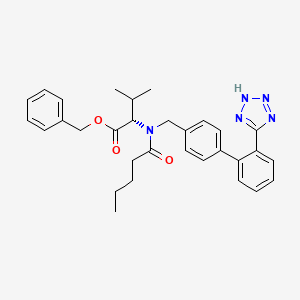

Valsartan benzyl ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKKFWDUSKMRNO-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160342 | |

| Record name | Valsartan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137863-20-8 | |

| Record name | N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137863-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valsartan benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valsartan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-N-(1-oxopentyl)-N-((2'-(1H-tetrazole-5-yl)-1,1'-biphenyl-4-yl)methyl)-L-valinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALSARTAN BENZYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P0MPU907C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Valsartan Benzyl Ester in Pharmaceutical Sciences

Role as a Key Synthetic Intermediate in Angiotensin II Receptor Antagonist Manufacturing

Valsartan (B143634) benzyl (B1604629) ester is a pivotal intermediate in several synthetic routes leading to Valsartan, an angiotensin II receptor blocker (ARB). ontosight.ai In many established manufacturing processes, the synthesis of Valsartan involves the use of L-valine benzyl ester. googleapis.comgoogle.com For instance, one common pathway involves the N-alkylation of L-valine benzyl ester hydrochloride with 4-bromomethyl-2′-cyanobiphenyl. The resulting product is then N-acylated with valeryl chloride to yield N-[(2′-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine benzyl ester. justia.com This intermediate is subsequently converted to Valsartan benzyl ester through the formation of the tetrazole ring. justia.com Finally, the benzyl ester group is removed, often through catalytic hydrogenation, to yield the active pharmaceutical ingredient, Valsartan. googleapis.comjustia.com The benzyl group serves as a protecting group for the carboxylic acid functionality of the valine moiety during the preceding synthetic steps.

The following table provides a simplified overview of a common synthetic sequence involving this compound:

| Step | Reactants | Key Transformation | Product |

| 1 | L-valine benzyl ester hydrochloride, 4-bromomethyl-2′-cyanobiphenyl | N-alkylation | 4-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester |

| 2 | 4-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester, Valeryl chloride | N-acylation | N-[(2′-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine benzyl ester |

| 3 | N-[(2′-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine benzyl ester, Tributyltin azide | Tetrazole formation | This compound |

| 4 | This compound | Debenzylation (e.g., catalytic hydrogenation) | Valsartan |

Significance as a Defined Impurity in Valsartan Drug Substance

Beyond its role as a synthetic building block, this compound is also recognized as a significant process-related impurity in the final Valsartan drug substance. ontosight.ainih.gov Pharmacopeias in major markets have designated it as a specified impurity to ensure the quality and safety of the final drug product. Specifically, it is known as:

European Pharmacopoeia (EP) Impurity B synzeal.comsynthinkchemicals.comchemicea.comsimsonpharma.compharmapure.co.ukswissmedic.ch

United States Pharmacopeia (USP) Related Compound C synzeal.comsynthinkchemicals.comchemicea.compharmapure.co.ukaschemicals.comsigmaaldrich.comglppharmastandards.comusp.org

The presence of this impurity in the final drug substance typically indicates an incomplete removal of the benzyl protecting group during the final stages of manufacturing. Therefore, its levels are strictly monitored and controlled. ontosight.ai

The following table summarizes the different pharmacopeial designations for this compound:

| Pharmacopeia | Impurity Designation |

| European Pharmacopoeia (EP) | Impurity B |

| United States Pharmacopeia (USP) | Related Compound C |

Regulatory Frameworks and Quality Assurance Requirements for this compound Control

Regulatory agencies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of impurities in active pharmaceutical ingredients. who.intnpra.gov.my For Valsartan, the control of specified impurities like this compound (EP Impurity B/USP Related Compound C) is a critical aspect of quality assurance. ontosight.aiswissmedic.ch

The pharmacopeial monographs for Valsartan provide specific limits for this impurity. swissmedic.ch Manufacturers are required to develop and validate analytical methods, typically high-performance liquid chromatography (HPLC), to accurately quantify the levels of this compound and other impurities in each batch of the drug substance. ajpaonline.comresearchgate.netconicet.gov.ar These methods must be sensitive enough to detect impurities at very low levels. ajpaonline.com

Synthetic Strategies and Chemical Transformations Involving Valsartan Benzyl Ester

Precursor Synthesis and Esterification Methodologies

The most common method for preparing L-valine benzyl (B1604629) ester is the Fischer-Speier esterification. This reaction involves treating L-valine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (PTSA). researchgate.netgoogleapis.comgoogle.com The product is conveniently isolated as its p-toluenesulfonate (tosylate) salt, a stable, crystalline solid suitable for use in subsequent steps. researchgate.netgoogle.com

The reaction is typically carried out in an aromatic solvent, such as toluene (B28343), under azeotropic dehydration conditions to remove the water formed during the reaction, thereby driving the equilibrium towards the ester product. googleapis.comgoogle.com The process involves heating the mixture of L-valine, a slight molar excess of p-toluenesulfonic acid, benzyl alcohol, and toluene to reflux (100° to 150°C) with a Dean-Stark apparatus to collect the water. googleapis.comgoogle.com After the reaction is complete, the L-valine benzyl ester p-toluenesulfonate is crystallized from the reaction solution, often by controlled cooling and seeding. google.com

A typical reaction setup is summarized in the table below.

| Reagents | Catalyst | Solvent | Conditions | Product |

| L-Valine, Benzyl Alcohol | p-Toluenesulfonic Acid | Toluene | Azeotropic reflux (100-150°C) | L-Valine Benzyl Ester p-Toluenesulfonate |

This table summarizes a common method for the synthesis of L-Valine Benzyl Ester p-Toluenesulfonate.

The optimization of the esterification process is critical for maintaining the enantiomeric purity of the L-valine starting material. The high temperatures used during azeotropic reflux can potentially lead to racemization. Research has shown that the choice of solvent plays a significant role in preserving stereochemical integrity. researchgate.netresearchgate.net

While toluene is widely used, studies have indicated that its use can lead to partial or total racemization of amino acid benzyl esters, depending on the amino acid's side chain. researchgate.netresearchgate.net For amino acids prone to racemization, cyclohexane (B81311) has been identified as a superior solvent. Its water azeotrope forms at a lower temperature than that of toluene, providing milder conditions that help preserve the chirality of the stereogenic center. researchgate.net Chiral HPLC analysis has confirmed that benzyl esters of various amino acids, including valine, are formed enantiomerically pure under these modified conditions. researchgate.net Therefore, substituting toluene with cyclohexane represents a key optimization to ensure the high enantiomeric excess required for the final active pharmaceutical ingredient.

N-Alkylation Reactions for Biphenyl-Tetrazole Scaffold Formation

The central C-N bond-forming step in this synthetic pathway is the N-alkylation of the L-valine benzyl ester with a functionalized biphenylmethyl halide. This reaction constructs the key linkage between the chiral amino acid portion and the biphenyl (B1667301) scaffold that will later include the tetrazole ring.

In a widely practiced synthetic route, L-valine benzyl ester, often generated in situ from its hydrochloride or tosylate salt, is N-alkylated with 4-bromomethyl-2′-cyanobiphenyl. google.com This substitution reaction is typically performed in the presence of a base to neutralize the acid salt and to scavenge the hydrogen bromide formed during the reaction.

The reaction conditions can be varied, with different combinations of solvents and bases being employed. For instance, the alkylation can be carried out using sodium carbonate as the base in a solvent like ethyl acetate (B1210297) at reflux temperature (approximately 70°C). google.com Alternatively, acetone (B3395972) can be used as the solvent. google.com The reaction is monitored until completion, which may take several hours. google.com Upon completion, a standard aqueous workup is performed to isolate the product, N-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine benzyl ester, which is a direct precursor to Valsartan (B143634) benzyl ester. google.com

| Alkylating Agent | Base | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| 4-Bromomethyl-2′-cyanobiphenyl | Sodium Carbonate | Ethyl Acetate | 70°C (Reflux) | 12 hours |

| 4-Bromomethyl-2′-cyanobiphenyl | - | Acetone | Reflux | 15 hours |

This interactive table showcases different reported conditions for the N-alkylation of L-valine benzyl ester.

Maintaining the (S)-configuration at the chiral center of the valine moiety is paramount throughout the synthesis. The N-alkylation step is a potential point for racemization, although modern methods often achieve high retention of stereochemistry. nih.gov The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the amino ester acts as a nucleophile, attacking the benzylic carbon of the 4-bromomethyl-2′-cyanobiphenyl. Since the chiral center is not directly involved in the bond-breaking or bond-forming steps of this reaction, the configuration is generally retained.

The primary mechanistic pathway for the N-alkylation is a nucleophilic substitution. However, side reactions can occur, leading to the formation of impurities. The most significant by-product of this step is the N,N-dialkylated species, N,N-bis-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine benzyl ester. google.com This impurity arises from a second alkylation of the desired mono-alkylated product, where the secondary amine product acts as a nucleophile and reacts with another molecule of the biphenylmethyl halide.

The formation of this dimeric impurity is a key challenge. google.com Its level can be controlled by carefully managing the reaction stoichiometry and conditions. For example, controlling the reaction time is one strategy; the reaction may be stopped once the starting halide has been consumed but before significant amounts of the dialkylated product have formed. google.com Process optimization has also led to purification strategies. One patent describes a process wherein the desired mono-alkylated product, N-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine benzyl ester, is converted into an acid addition salt and selectively crystallized, leaving the N,N-bis-alkylated impurity in the mother liquor. google.com

Deprotection and Conversion of Valsartan Benzyl Ester to Valsartan

Catalytic Hydrogenation for Benzyl Ester Cleavage

Catalytic hydrogenation is a widely utilized method for the debenzylation of esters. google.comgoogle.com This process involves the hydrogenolysis of the carbon-oxygen bond of the ester in the presence of a metal catalyst and a hydrogen source. For the conversion of this compound, palladium on charcoal (Pd/C) is the most commonly employed catalyst. google.comgoogle.com The reaction is typically carried out in a solvent such as methanol (B129727). google.comacs.org The benzyl group is converted to toluene as a byproduct, while the desired Valsartan molecule is formed. Another catalyst that has been reported for this transformation is Raney Ni. googleapis.com

While effective, this method has been associated with certain drawbacks, such as the high cost of the palladium catalyst and the potential need for high-pressure hydrogenation equipment, which can complicate industrial-scale production. google.comacs.org

The economic viability of using catalytic hydrogenation on an industrial scale is heavily dependent on the amount of the costly palladium catalyst required. Early synthetic routes were sometimes hampered by the need for large quantities of Pd/C, with loadings as high as 35% w/w being reported. acs.org A significant breakthrough in optimizing this process came from the discovery that catalyst poisoning by residual organotin impurities from previous synthetic steps was a primary reason for the required high catalyst loading. google.com

By implementing a purification step for the this compound to remove these organotin impurities prior to hydrogenation, it became possible to dramatically reduce the amount of catalyst needed. This optimization led to a reduction in the required palladium-charcoal quantity by approximately 70%, which represents a 16-fold reduction on a weight-for-weight basis compared to processes where impurities were not removed. google.com For instance, successful debenzylation has been demonstrated using a 5% loading of 5% Pd-C. google.com The ability to use a lower catalyst loading not only reduces costs but also simplifies the post-reaction workup to remove the catalyst. Information regarding the specific strategies for recycling the catalyst in this particular process is limited, but catalyst recovery and reuse are standard practices in industrial chemistry to enhance sustainability and cost-effectiveness.

Table 1: Effect of Pre-Purification on Catalyst Loading

| Parameter | Prior Art Process | Optimized Process |

| Pre-Hydrogenation Step | No specific purification for organotin | Purification to remove organotin impurity |

| Catalyst | Palladium-charcoal (Pd/C) | Palladium-charcoal (Pd/C) |

| Reported Catalyst Loading | High (e.g., ~35% w/w) acs.org | Low (Reduced by ~70%) google.com |

| Reason for Loading | Catalyst poisoning by impurities google.com | High catalyst activity on pure substrate google.com |

The efficiency of the debenzylation and the purity of the resulting Valsartan are influenced by key reaction parameters, including temperature, pressure, and solvent choice. The hydrogenation is often conducted at room temperature. google.com However, some processes have noted the use of high-pressure hydrogen gas as a drawback, suggesting that pressure is a critical parameter for achieving a reasonable reaction rate. acs.org

The purity of the final product is a major consideration. The catalytic hydrogenation route, when performed on a purified substrate, is effective in yielding Valsartan. However, if certain precursors are used, the crude product can be contaminated with byproducts. For example, if a p-toluidine-containing intermediate is used earlier in the synthesis, it can contaminate the final product post-hydrogenation. acs.org Therefore, the purity of the starting this compound is paramount for ensuring the high purity of the final Valsartan API.

Hydrolytic Methods for Ester Saponification (e.g., Alkali-Mediated Hydrolysis)

An alternative and often preferred industrial method for cleaving the ester is through chemical hydrolysis, specifically saponification using an alkali-mediated approach. google.comgoogle.com This method avoids the use of expensive palladium catalysts and high-pressure hydrogenation equipment. google.com The reaction involves treating the this compound with a strong base, such as an alkali metal hydroxide (B78521).

Commonly used bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH). google.comgoogle.com The reaction is typically performed in an aqueous system or a mixture of water and a hydrophilic organic solvent like methanol or ethanol. google.com A specific example of this process involves mixing this compound with water and sodium hydroxide, followed by heating to approximately 60-65°C for about 2.5 hours to complete the hydrolysis. google.comgoogle.com

A critical aspect influencing the purity of the final Valsartan is the potential for racemization under basic conditions. While effective for hydrolysis, bases like NaOH and KOH have been shown to cause racemization of up to 15%. acs.org To mitigate this, alternative bases have been investigated. Research has shown that using barium hydroxide for the hydrolysis can significantly suppress this side reaction, resulting in a final product with less than 3% racemization. acs.org

Table 2: Influence of Base Selection on Racemization during Hydrolysis

| Base Used | Solvent System | Typical Racemization | Final Product Purity |

| Sodium Hydroxide (NaOH) | Aqueous / Methanol | Up to 15% acs.org | Reduced enantiomeric purity |

| Potassium Hydroxide (KOH) | Aqueous | Up to 15% acs.org | Reduced enantiomeric purity |

| Barium Hydroxide (Ba(OH)₂) | Aqueous | < 3% acs.org | Enantiomeric purity > 99.7% acs.org |

Isolation and Purification Techniques for Final Valsartan Product

Following the deprotection step, a multi-stage process is required to isolate and purify the crude Valsartan to meet stringent pharmaceutical standards. The specific steps can vary but generally follow a common sequence.

Initial Workup : After alkali-mediated hydrolysis, the reaction mixture is cooled and washed with an organic solvent like n-heptane to remove non-polar impurities. google.comgoogle.com

Acidification : The aqueous layer containing the sodium salt of Valsartan is then acidified, typically with hydrochloric acid, to a pH of around 2.0. This protonates the carboxylate and the tetrazole ring, causing the free Valsartan acid to precipitate or become extractable. google.comgoogle.com

Extraction : The acidified aqueous solution is extracted with an appropriate organic solvent. Solvents commonly used for this purpose include methylene (B1212753) dichloride and ethyl acetate. google.com

Washing and Drying : The organic extract is washed with water and brine (10% sodium chloride solution) to remove residual inorganic salts and acids. google.com The solvent is then evaporated under reduced pressure to yield crude Valsartan. google.com

Crystallization/Purification : The crude solid is then subjected to purification, most commonly through crystallization. A mixture of ethyl acetate and a non-polar solvent like hexane (B92381) is a frequently cited system for this purpose. google.com The crude material can be dissolved in ethyl acetate, and then hexane is added to induce crystallization, yielding a product with high purity (e.g., 99.8%). google.com Another technique involves dissolving the crude product in a mixed solvent system, such as methanol and ethyl acetate, heating to ensure complete dissolution, and then slowly cooling to induce crystallization, which is particularly effective at removing isomers. google.com Slurrification in a solvent mixture like ethyl acetate-hexane-water is also used. google.com

The final product is isolated by filtration, washed with a chilled solvent (such as diisopropyl ether), and dried to give the final, highly pure Valsartan API. google.com These purification techniques are capable of yielding Valsartan with purities exceeding 99.7%. google.comacs.org

Analytical Methodologies for the Characterization and Quantification of Valsartan Benzyl Ester

Chromatographic Separation Techniques

Chromatographic methods are fundamental to separating valsartan (B143634) benzyl (B1604629) ester from starting materials, by-products, and potential impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for these purposes.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of valsartan and its related compounds, including valsartan benzyl ester. The development of a robust RP-HPLC method is crucial for monitoring reaction progress, identifying impurities, and quantifying the ester. While specific validated methods for this compound are not extensively published, the principles of method development can be extrapolated from the numerous studies on valsartan analysis.

A typical RP-HPLC method for a compound like this compound would involve a C18 column, which provides a non-polar stationary phase suitable for the separation of moderately polar to non-polar analytes. The selection of the mobile phase is a critical parameter that is optimized to achieve adequate separation. A common mobile phase composition consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is adjusted to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention times. For instance, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer with an adjusted pH is often employed for valsartan analysis and would be a logical starting point for its benzyl ester.

The flow rate of the mobile phase is another important parameter that affects the analysis time and the efficiency of the separation.

Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification and structural elucidation of this compound. unair.ac.id It provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

In positive ion mode electrospray ionization (ESI+), this compound typically forms a protonated molecule [M+H]⁺. scirp.org Subsequent collision-induced dissociation (CID) experiments generate a characteristic fragmentation pattern that serves as a fingerprint for the compound. The fragmentation pathways are predicted based on the structure of the molecule, and the resulting product ions are analyzed to confirm the identity of the parent compound. scirp.org

A detailed analysis of the fragmentation of the protonated ion of Valsartan, a closely related compound, provides insights into the expected fragmentation of its benzyl ester derivative. scirp.orgresearchgate.netresearchgate.net Common fragmentation pathways involve cleavages at the ester bond, the amide bond, and within the biphenyl (B1667301) tetrazole moiety. scirp.org By comparing the observed accurate masses of the fragment ions with theoretically calculated values, the structure of this compound can be unequivocally confirmed.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₁H₃₅N₅O₃ pharmaffiliates.compharmaffiliates.comscbt.com |

| Molecular Weight | 525.64 g/mol pharmaffiliates.compharmaffiliates.comscbt.com |

| Monoisotopic Mass | 525.27399000 Da nih.gov |

| Primary Ionization Mode | Electrospray Ionization (ESI) - Positive scirp.org |

| Expected Precursor Ion | [M+H]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. For instance, the spectrum of Valsartan exhibits a prominent carbonyl (C=O) band. ekb.eg The analysis of Valsartan in combination with other drugs has been performed using Fourier Transform Infrared (FT-IR) spectroscopy, with specific wavenumbers identified for the compound. rjptonline.org

Key Expected IR Absorption Bands for this compound:

C=O stretching (ester): Around 1730-1750 cm⁻¹

C=O stretching (amide): Around 1630-1680 cm⁻¹

N-H stretching (tetrazole): Around 3000-3500 cm⁻¹ (broad)

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for quantitative analysis. Valsartan exhibits a maximum absorption wavelength (λmax) around 250 nm in various solvents, including methanol and phosphate buffer. researchgate.netresearchgate.net This absorption is attributed to the electronic transitions within the biphenyl tetrazole chromophore. This compound is expected to have a similar UV absorption profile due to the presence of the same chromophoric system. The linearity of absorbance with concentration makes UV-Vis spectroscopy a suitable technique for routine quantification. researchgate.net

Impurity Profiling and Quantitative Analysis in Valsartan Drug Substance

Development and Validation of Quantitative Analytical Methods (ICH Guidelines)

The development and validation of analytical methods for the quantification of this compound as an impurity in Valsartan drug substance are governed by the International Council for Harmonisation (ICH) guidelines. These guidelines ensure that the analytical procedures are suitable for their intended purpose. Stability-indicating methods, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), are commonly developed to separate and quantify impurities from the active pharmaceutical ingredient (API) and its degradation products. ajpaonline.comscirp.orgnih.gov

Method validation encompasses a comprehensive evaluation of various parameters to demonstrate the method's reliability. researchgate.net These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for an impurity quantification method, as they define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

For HPLC methods developed for Valsartan and its impurities, LOD and LOQ values are typically in the microgram per milliliter (µg/mL) range. researchgate.net For instance, a stability-indicating RP-HPLC method for Valsartan reported an LOD of 1.83 μg/mL and an LOQ of 5.5 μg/mL. Another method for Valsartan and its related impurities reported an LOQ of 0.327 μg/mL for a related compound. scirp.org The determination of these values is essential for ensuring that the analytical method is sensitive enough to control the impurity at the required low levels.

| Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|

| UV Spectrophotometry | Valsartan | 1.95 | 5.91 | researchgate.net |

| RP-HPLC | Valsartan | 1.24 | 3.6 | |

| RP-HPLC | Valsartan | 0.303 | - | scirp.org |

| RP-UFLC | Valsartan | 0.993 | - | nih.gov |

Specificity, Linearity, Accuracy, and Precision Studies

Specificity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. In the context of this compound, the method must be able to separate its peak from the main Valsartan peak and other potential impurities. ajpaonline.com This is typically demonstrated by analyzing blank samples, placebo samples, and samples spiked with the impurity and observing no interference at the retention time of the analyte.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. hrpub.org For impurity quantification, the linearity is typically established over a range of concentrations from the LOQ to 120% or 150% of the specification limit for the impurity. ajpaonline.com A linear relationship is demonstrated by a high correlation coefficient (r²), typically greater than 0.99. researchgate.netajpaonline.comnih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. For Valsartan analytical methods, accuracy is generally expected to be within 98-102%.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. For impurity methods, the %RSD for precision studies should typically be less than 2%. nih.gov

Control Strategies and Risk Mitigation for Valsartan Benzyl Ester As an Impurity

Process Analytical Technology (PAT) Implementation for In-Process Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov The goal of PAT is to ensure final product quality by understanding and controlling the manufacturing process. fda.govchinadrugservices.com Implementing PAT can be pivotal in monitoring and controlling the formation of valsartan (B143634) benzyl (B1604629) ester.

The core principles of PAT involve identifying Critical Quality Attributes (CQAs) of the final product and the Critical Process Parameters (CPPs) that affect them. gmp-compliance.org For valsartan, the level of valsartan benzyl ester is a CQA. Real-time monitoring of the chemical reaction allows for timely intervention if process deviations occur that could lead to an increase in this impurity. federalregister.govyoutube.com

Various analytical techniques can be integrated into the manufacturing process for real-time or near-real-time monitoring. fda.gov Spectroscopic methods such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for in-line or at-line analysis, providing continuous data on the concentration of reactants, intermediates (including this compound), and the final product. fda.govregulations.gov For instance, an in-line FTIR probe could monitor the disappearance of a benzyl-protected precursor and the formation of valsartan, allowing for precise determination of the reaction endpoint and preventing incomplete debenzylation.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), can also be automated for online monitoring. fda.govfda.gov An automated online HPLC system can periodically sample the reaction mixture, providing detailed information on the impurity profile in near real-time. chinadrugservices.com

| PAT Tool | Application for this compound Monitoring | Potential Benefits |

| In-line FTIR/Raman Spectroscopy | Real-time monitoring of the debenzylation step; tracking the concentration of this compound and the appearance of valsartan. | Immediate feedback on reaction kinetics and endpoint determination; prevention of incomplete reactions. |

| Online HPLC | Automated, near-real-time analysis of the reaction mixture for a complete impurity profile, including this compound. | High specificity and sensitivity for impurity detection; allows for precise process control and deviation analysis. |

| Multivariate Data Analysis (MVDA) | Statistical analysis of data from PAT tools to build predictive models for impurity formation. | Enhanced process understanding; enables proactive control to minimize impurity levels. |

Optimization of Synthesis Parameters for Reduced Impurity Formation

The formation of this compound is intrinsically linked to the synthetic route employed for valsartan manufacturing. Several synthetic pathways for valsartan have been developed, some of which involve the use of L-valine benzyl ester as a starting material or intermediate. youtube.com In these routes, the benzyl group serves as a protecting group for the carboxylic acid functionality and is typically removed in the final step, often via catalytic hydrogenation. youtube.com Incomplete removal of this protecting group is a direct source of this compound impurity.

To minimize the formation of this impurity, several synthesis parameters can be optimized:

Reaction Time and Temperature: In the debenzylation step, ensuring sufficient reaction time and an optimal temperature is critical for driving the reaction to completion. Insufficient time or suboptimal temperature can result in unreacted this compound.

Catalyst Selection and Loading: The choice of catalyst (e.g., palladium on carbon) and its concentration are crucial for efficient debenzylation. Process development studies can determine the most effective catalyst and the optimal loading to ensure complete conversion while minimizing side reactions.

Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a key parameter that influences the reaction rate. Optimizing this pressure can enhance the efficiency of the debenzylation process.

Solvent System: The choice of solvent can affect the solubility of the reactants and the catalyst's activity, thereby influencing the reaction's efficiency and impurity profile.

Alternative Synthetic Routes: Some modern synthetic routes for valsartan have been designed to avoid benzyl protection altogether, opting for methyl or other ester intermediates instead. federalregister.gov While this can introduce other potential ester impurities, it eliminates the risk of this compound formation. However, these alternative routes may present their own challenges, such as the potential for racemization during the final hydrolysis step. federalregister.gov

A systematic approach, such as Design of Experiments (DoE), can be employed to study the interactions between different process parameters and identify the optimal conditions that minimize the formation of this compound while maximizing the yield and purity of valsartan.

Downstream Purification Techniques for Impurity Removal

Even with an optimized synthesis process, trace amounts of this compound may remain. Therefore, robust downstream purification techniques are essential to ensure the final API meets the required purity specifications.

Crystallization is a powerful technique for purifying solid compounds. The effectiveness of this method relies on the different solubilities of the desired compound and its impurities in a given solvent system. A study on the recrystallization of valsartan has shown that various organic solvents can be used to improve its physicochemical properties. propharmagroup.com

For the removal of this compound, a solvent system must be selected in which valsartan has high solubility at elevated temperatures and low solubility at lower temperatures, while the benzyl ester impurity remains relatively soluble at lower temperatures. This differential solubility allows for the selective crystallization of pure valsartan, leaving the impurity behind in the mother liquor.

Commonly used solvents for the recrystallization of valsartan include ethyl acetate (B1210297) and other ester solvents. gmp-compliance.orggabionline.net The process typically involves dissolving the crude valsartan in the chosen solvent at an elevated temperature, followed by a controlled cooling profile to induce crystallization. The cooling rate, agitation, and seeding strategy are critical parameters that must be optimized to achieve the desired crystal size distribution and purity. A multi-step purification process, which may involve an initial recrystallization from an ester solvent followed by dissolution in an alkaline aqueous solution and subsequent acidic precipitation, has been described to produce high-purity valsartan. gmp-compliance.org

| Solvent System | General Procedure | Key Optimization Parameters |

| Ethyl Acetate | Dissolve crude valsartan in hot ethyl acetate, cool to crystallize, filter, and dry. gabionline.net | Cooling rate, final temperature, agitation speed. |

| Ester Solvents / Alkane Anti-solvents | Dissolve crude valsartan in an ester solvent, then add an alkane anti-solvent to induce precipitation. fda.gov | Solvent/anti-solvent ratio, addition rate of anti-solvent. |

| Aqueous Base/Acid Precipitation | Dissolve crude valsartan in an aqueous inorganic base, wash with an organic solvent, then acidify the aqueous layer to precipitate pure valsartan. gmp-compliance.org | pH for dissolution and precipitation, choice of base and acid. |

When crystallization alone is insufficient to reduce an impurity to the desired level, preparative chromatography can be employed. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. regulations.gov Although more costly and complex than crystallization, preparative HPLC can achieve very high levels of purity and is particularly useful for isolating and removing impurities with similar physicochemical properties to the API. fda.gov

For this compound, a reversed-phase preparative HPLC method would typically be used. The crude valsartan mixture is injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier) is used for elution. fda.gov Due to the presence of the benzyl group, this compound is more nonpolar than valsartan and will therefore be retained more strongly on the column, allowing for its separation from the main valsartan peak. The fractions containing the purified valsartan are then collected, and the solvent is removed.

While highly effective, the scalability of preparative chromatography to an industrial level requires significant investment in equipment and solvents. youtube.com Therefore, it is often used as a final polishing step or for the isolation of impurity reference standards for analytical purposes. fda.govfederalregister.gov

Establishment of Acceptable Limit Thresholds for this compound

The establishment of acceptable limits for impurities in an API is a critical aspect of drug development and is governed by international regulatory guidelines, primarily the International Council for Harmonisation (ICH) guideline Q3A(R2). gmp-compliance.orgich.org This guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.

The thresholds are as follows:

Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission.

Identification Threshold: The level at or above which an impurity's structure must be determined.

Qualification Threshold: The level at or above which an impurity must be justified from a safety perspective.

The acceptable limit for this compound in the valsartan drug substance would be established based on these thresholds. Given that the maximum daily dose of valsartan is 320 mg, the ICH Q3A thresholds would apply.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI = Total Daily Intake |

Based on this table, for valsartan (MDD = 320 mg), any impurity at a level of 0.05% or higher must be reported. If this compound is present at a level of 0.10% or higher, its chemical structure must be confirmed. If it exceeds 0.15%, its safety must be established through a qualification process. Qualification can be achieved by demonstrating that the level of the impurity is comparable to that found in the reference listed drug (RLD), by providing data from the scientific literature, or through dedicated toxicology studies. regulations.gov

Regulatory Compliance and Impurity Management in Abbreviated New Drug Applications (ANDA)

For generic drug manufacturers submitting an Abbreviated New Drug Application (ANDA), the control of impurities is a key component of the Chemistry, Manufacturing, and Controls (CMC) section. federalregister.gov The FDA provides specific guidance for industry on impurities in drug substances for ANDAs, which aligns with the principles of the ICH Q3A guideline. fda.govregulations.gov

An ANDA submission must include a comprehensive discussion of the potential and actual impurities arising from the proposed manufacturing process. regulations.gov This includes:

Listing of Impurities: The specification for the valsartan drug substance must include a list of all specified impurities, including this compound if it is present at a level above the reporting threshold. regulations.gov

Analytical Procedures: The submission must contain validated analytical procedures used for the detection and quantification of all specified impurities. fda.gov

Batch Analysis Data: Data from multiple batches of the drug substance must be provided to demonstrate the consistency of the manufacturing process and the impurity profile.

Justification of Specification: The acceptance criteria for each impurity in the drug substance specification must be justified. For a generic drug, a primary method of justification is to demonstrate that the impurity levels in the proposed generic product are not higher than those in the reference listed drug (RLD). fda.govfda.gov This is typically done through comparative analytical studies. fda.gov

If a process-related impurity like this compound is present in the generic product at a level higher than in the RLD, it must be qualified. regulations.gov This involves providing evidence of its safety, which can be a significant undertaking. Therefore, it is highly advantageous for ANDA applicants to develop a manufacturing and purification process that ensures the levels of impurities like this compound are well below the qualification threshold and are comparable to or lower than those in the innovator product. chinadrugservices.com

Biological and Toxicological Considerations of this compound (as an impurity/intermediate)

This compound is recognized as a key intermediate in the synthesis of the angiotensin II receptor blocker, valsartan. nih.gov It is also classified as a process impurity in the final drug substance, specifically designated as Valsartan Impurity B in the European Pharmacopoeia (Ph. Eur.) and Valsartan Related Compound C in the United States Pharmacopeia (USP). nih.gov The toxicological and biological profile of such impurities is critical for ensuring the safety and quality of the final pharmaceutical product.

Biological and Toxicological Considerations of Valsartan Benzyl Ester As an Impurity/intermediate

In Vitro Assessment of Potential Biological Activity

The in vitro biological activity of valsartan (B143634) benzyl (B1604629) ester is not extensively documented in publicly available literature. However, its potential activity can be inferred from its chemical structure as a prodrug of valsartan and by comparing it to the well-characterized profile of the active pharmaceutical ingredient (API).

Valsartan exerts its therapeutic effect by acting as a potent and highly selective antagonist of the angiotensin II type 1 (AT1) receptor. drugbank.com It exhibits a binding affinity for the AT1 receptor that is approximately 20,000 times greater than its affinity for the AT2 receptor. drugbank.com Specific binding studies have shown that valsartan competes for the AT1 receptor with a high affinity. nih.gov

As valsartan benzyl ester is the esterified form of valsartan, the carboxylic acid group—crucial for receptor interaction—is masked by the benzyl group. This structural modification is expected to significantly reduce its direct binding affinity for the AT1 receptor. Ester prodrugs typically require in vivo hydrolysis by esterase enzymes to release the active carboxylic acid form. Therefore, the direct biological activity of the ester at the receptor level is likely to be substantially lower than that of valsartan itself. No specific enzyme inhibition assay data for this compound are publicly available.

Table 1: Angiotensin II Receptor Binding Affinity

| Compound | Receptor Target | Binding Affinity |

|---|---|---|

| Valsartan | AT1 | High (approx. 20,000-fold > AT2) drugbank.com |

| This compound | AT1 | Expected to be significantly lower |

Specific cell-based cytotoxicity assays for this compound are not reported in the available scientific literature. The assessment of cytotoxicity for pharmaceutical impurities is a crucial step in their qualification process. The primary concern for an impurity like this compound would be its potential to induce cell death or other off-target effects at concentrations that could be present in the final drug product.

The potential for off-target effects would also be linked to its metabolites, valsartan and benzyl alcohol. While valsartan has a well-established safety profile, benzyl alcohol can be associated with toxicity, particularly in neonates, due to their immature metabolic pathways. europa.euiupr.ru Any cytotoxic evaluation would need to consider the combined effect of the intact ester and its hydrolysis products.

In Vivo Toxicological Evaluation

The in vivo toxicological profile of this compound is primarily understood through general toxicity classifications and by considering its status as a pharmaceutical impurity.

There are no detailed acute or sub-chronic toxicity studies for this compound available in the public domain. However, aggregated data from notifications to the ECHA C&L Inventory provide a GHS classification for the substance. nih.gov It is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: "Harmful if swallowed". nih.gov This classification indicates a degree of acute oral toxicity, though specific LD50 values are not provided. The assessment of impurities in pharmaceuticals generally relies on establishing a qualification threshold, below which the impurity is not considered a significant safety concern.

Table 2: GHS Classification for this compound

| Classification | Hazard Statement | Source |

|---|---|---|

| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed | ECHA C&L Inventory nih.gov |

No specific genotoxicity or mutagenicity studies, such as the Ames test, have been published for this compound. The recent focus on impurities in sartan medications has been primarily on nitrosamines (like NDMA and NDEA), which are classified as probable human carcinogens and were found to be formed under specific manufacturing conditions. pharmaceutical-technology.comraps.orgpharmaceutical-journal.com These nitrosamine (B1359907) impurities are structurally unrelated to this compound.

A study on a complex N-nitroso impurity related to valsartan found it to be non-mutagenic in both the Ames test and an in vivo transgenic animal assay. researchgate.netnih.gov While this data is for a different impurity, it highlights the rigorous testing that specific valsartan-related compounds undergo. The genotoxic potential of this compound itself would also need to be considered in the context of its metabolites. One of its potential hydrolysis products is benzyl alcohol, which is further metabolized to benzoic acid. Studies on the related compound, benzyl acetate (B1210297), have generally shown negative results for genotoxicity in vitro and in vivo. nih.gov

Metabolic Fate and Biotransformation of this compound

As an ester prodrug and a synthetic precursor to valsartan, the primary metabolic pathway for this compound is expected to be hydrolysis. google.com This biotransformation would be catalyzed by esterase enzymes present in the plasma, liver, and other tissues, yielding the active drug, valsartan, and benzyl alcohol.

The benzyl alcohol would then likely be metabolized, primarily through oxidation, to benzoic acid. Benzoic acid is subsequently conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. The other hydrolysis product, valsartan, is itself minimally metabolized, with only about 20% of a dose being recovered as metabolites. nih.gov The main metabolite of valsartan is valeryl-4-hydroxy valsartan, which is pharmacologically inactive. nih.gov

Therefore, the main components to consider for the metabolic fate of this compound are the active drug, valsartan, and the metabolites of benzyl alcohol. The rate and extent of this hydrolysis in vivo have not been specifically reported.

In Vitro Metabolic Stability and Metabolite Profiling (e.g., Liver Microsomes)

The metabolic stability of a compound provides insight into its persistence in the body and potential for metabolism-mediated effects. In vitro systems, such as liver microsomes, are commonly employed to assess this characteristic. springernature.comresearchgate.net Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many xenobiotics. nih.gov

While specific studies on the in vitro metabolic stability of this compound are not extensively detailed in the available literature, the metabolic pathways of the parent compound, valsartan, have been investigated. Valsartan itself undergoes minimal metabolism, with only about 20% of a dose being converted to metabolites. drugbank.com The primary metabolite identified is valeryl 4-hydroxy valsartan. drugbank.com

Given that this compound is a precursor to valsartan, it is plausible that it would undergo hydrolysis of the benzyl ester group to form valsartan as a primary metabolic step. The stability of the ester linkage in the presence of hepatic esterases would be a key determinant of its metabolic fate. Subsequent metabolism would likely follow the known pathways of valsartan.

A typical in vitro metabolic stability assay involves incubating the test compound with liver microsomes and a necessary cofactor like NADPH, followed by quantifying the remaining parent compound over time using methods like LC-MS/MS. researchgate.netmercell.com

Table 1: Representative Data from a Hypothetical In Vitro Metabolic Stability Study of this compound in Human Liver Microsomes

| Time (minutes) | Concentration of this compound (µM) | Percent Remaining |

| 0 | 1.00 | 100% |

| 5 | 0.85 | 85% |

| 15 | 0.60 | 60% |

| 30 | 0.35 | 35% |

| 60 | 0.10 | 10% |

This table is illustrative and does not represent actual experimental data.

Identification of Potential Metabolic Pathways and Enzymes

Based on the structure of this compound and the known metabolism of valsartan, the following metabolic pathways can be postulated:

Ester Hydrolysis: The most probable initial metabolic step is the hydrolysis of the benzyl ester to yield valsartan and benzyl alcohol. This reaction is likely catalyzed by carboxylesterases present in liver microsomes and other tissues.

Oxidative Metabolism: Following or preceding ester hydrolysis, the molecule could undergo oxidative metabolism. In vitro studies with recombinant CYP enzymes have identified CYP2C9 as the primary enzyme responsible for the formation of the main metabolite of valsartan, valeryl 4-hydroxy valsartan. drugbank.comnih.gov Therefore, it is highly probable that CYP2C9 would also be involved in the metabolism of this compound, should the ester remain intact during initial metabolic processes.

Formation and Characterization of Nitrosamine Derivatives of this compound (e.g., Nitroso this compound)

The presence of nitrosamine impurities in sartan medications has been a significant concern for regulatory agencies and the pharmaceutical industry. nih.gov These impurities are often classified as probable human carcinogens. europa.eu

Conditions Leading to Nitrosamine Formation

N-nitroso compounds, including N-Nitroso this compound, can form from the reaction of secondary or tertiary amines with a nitrosating agent. chemicea.comijarsct.co.in In the context of sartan synthesis, the formation of nitrosamine impurities has been linked to specific manufacturing processes. nih.gov

Several key conditions can contribute to the formation of nitrosamines:

Presence of Nitrites: Sodium nitrite (B80452) is sometimes used in the synthesis of the tetrazole ring in valsartan to quench excess azide. catsci.comresearchgate.net Residual nitrites can act as potent nitrosating agents.

Presence of Secondary or Tertiary Amines: this compound itself contains a secondary amine that can be susceptible to nitrosation. chemicea.com

Acidic Conditions: The reaction between amines and nitrites is often accelerated under acidic conditions. sigmaaldrich.com

Solvents and Reagents: Certain solvents, such as dimethylformamide (DMF), can degrade to form secondary amines (dimethylamine), which can then be nitrosated to form N-nitrosodimethylamine (NDMA). nih.govcatsci.com The use of recovered solvents or catalysts treated with nitrites can also introduce nitrosating agents. ijarsct.co.in

The chemical name for N-Nitroso this compound is Benzyl N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-nitrosovalinate. chemicea.com

Toxicological Implications of Nitrosamine Impurities

Nitrosamine impurities are a significant concern due to their mutagenic and carcinogenic potential. ijarsct.co.in The International Agency for Research on Cancer (IARC) has classified many nitrosamines as probable human carcinogens (Group 2A). nih.gov

The toxicological risk associated with these impurities is dose-dependent. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict limits for the acceptable daily intake of various nitrosamine impurities in pharmaceutical products to minimize the potential cancer risk to patients. europa.euviamedica.pl

The presence of N-nitroso this compound as an impurity would be subject to these stringent regulatory limits. While specific toxicological data for N-nitroso this compound is not widely available, its structural similarity to other known carcinogenic nitrosamines warrants a cautious approach to control its presence in the final drug product. The general toxicological concern for nitrosamines stems from their ability to be metabolically activated to alkylating agents that can damage DNA, leading to mutations and potentially cancer. nih.gov

Advanced Research Perspectives and Future Developments in this compound

This compound is a key intermediate in the synthesis of Valsartan, a widely used angiotensin II receptor blocker. As the pharmaceutical industry evolves, advanced research perspectives are focusing on optimizing the synthesis, manufacturing, and lifecycle management of such crucial chemical compounds. This article explores future developments related to this compound, centering on green chemistry, advanced manufacturing control, predictive analysis, and lifecycle management strategies.

Q & A

Q. What are the primary synthetic pathways for producing valsartan benzyl ester, and how do reaction conditions influence yield?

this compound is synthesized via benzyl esterification of carboxylic acid intermediates under mild acid catalysis (e.g., using HCl or H2SO4), achieving yields up to 85% . Key steps include:

- N-Acylation : Reaction of L-valine derivatives with pentanoic acid chloride in toluene, yielding intermediates with >90% purity .

- Piperidine Functionalization : Base-catalyzed reactions (e.g., K2CO3/TBAB) for introducing piperidine moieties, critical for biological activity .

- Ester Hydrolysis : Final debenzylation via hydrogenation or alkaline hydrolysis to yield valsartan .

Methodological Tip : Optimize solvent polarity and temperature to minimize side reactions (e.g., dibromination during bromination steps) .

Q. Which analytical techniques are validated for quantifying this compound and its impurities?

- HPLC-UV/Fluorescence : Validated methods using C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer) achieve detection limits of 0.1 µg/mL. Relative correction factors (RCF) are critical for impurity quantification when reference standards are unavailable .

- LC-MS/MS : Enables simultaneous detection of this compound and metabolites (e.g., 4-hydroxy derivatives) with high specificity. Key fragments: m/z 434.25 (M-H) in negative ion mode .

Data Conflict Note : Discrepancies in RCF values across studies require cross-validation using spiked plasma or synthetic impurity standards .

Advanced Research Questions

Q. How can continuous flow chemistry improve the scalability and safety of this compound synthesis?

Continuous flow systems combine N-acylation, Suzuki-Miyaura coupling, and ester hydrolysis in a single setup, reducing reaction times from hours to minutes. For example:

- Fixed-Bed Reactors : Enable high-yield (86%) Stille cross-coupling with polymer-supported organotin reagents, minimizing residual tin (<3 ppm) .

- Coil Reactors : Achieve 96% yield in acylation steps under anhydrous conditions .

Methodological Challenge : Phase-transfer catalysis (e.g., TBAB) in biphasic systems requires precise control of flow rates to avoid clogging .

Q. What strategies resolve contradictions in reported reaction yields for benzyl ester intermediates?

Discrepancies arise from variations in:

- Catalyst Selection : Mild acid catalysis (H2SO4) vs. base catalysis (K2CO3) can alter yields by 10–15% .

- Solvent Systems : Toluene vs. THF impacts acylation efficiency due to differences in substrate solubility .

Experimental Design Recommendation : Use design-of-experiments (DoE) to model interactions between variables (pH, temperature) and identify optimal conditions .

Q. How do structural modifications of the benzyl ester group affect pharmacokinetics and bioactivity?

- Lipophilicity : Benzyl esters enhance membrane permeability but require hydrolysis for activation. Substituents like 4-hydroxy groups alter metabolic stability (e.g., reduced CYP450-mediated oxidation) .

- Stereochemistry : (S)-enantiomers of piperidine derivatives show higher angiotensin II receptor affinity than (R)-forms .

Advanced Analysis : Use DSC/TGA to correlate thermal stability with ester group modifications .

Data Interpretation and Contradiction Management

Q. How should researchers address variability in impurity profiles across synthetic batches?

- Reference Standards : Use USP-grade valsartan-related compounds (e.g., N-valeryl-N-L-valine benzyl ester, CAS 137863-20-8) for HPLC calibration .

- Forced Degradation Studies : Expose intermediates to heat, light, and humidity to identify degradation pathways (e.g., ester hydrolysis to valine derivatives) .

Q. What mechanistic insights explain unexpected byproducts during tetrazole ring formation?

- Side Reactions : Nitrile cyclization with NaN3 may produce regioisomeric tetrazoles. Use <sup>15</sup>N-labeled reagents to trace reaction pathways .

- Catalyst Residues : Residual Pd from Suzuki coupling can catalyze dimerization. ICP-MS is recommended for metal quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.